Cas no 926265-41-0 (2-amino-1-(5-methylfuran-2-yl)ethan-1-ol)

2-amino-1-(5-methylfuran-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
- 2-Amino-1-(5-methyl-furan-2-yl)-ethanol
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- MDL: MFCD09041695
- Inchi: 1S/C7H11NO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3,6,9H,4,8H2,1H3
- InChI Key: LOUYNTQIAKVVPZ-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(C)O1)(O)CN
Computed Properties
- Exact Mass: 141.078978594g/mol
- Monoisotopic Mass: 141.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 108
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 59.4Ų
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-84182-1.0g |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol |
926265-41-0 | 95.0% | 1.0g |
$321.0 | 2025-03-21 | |
Chemenu | CM432449-1g |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol |
926265-41-0 | 95%+ | 1g |
$404 | 2023-03-07 | |
Enamine | EN300-84182-5.0g |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol |
926265-41-0 | 95.0% | 5.0g |
$929.0 | 2025-03-21 | |
TRC | A618308-10mg |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol |
926265-41-0 | 10mg |
$ 50.00 | 2022-06-08 | ||
Aaron | AR01AL72-50mg |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol |
926265-41-0 | 95% | 50mg |
$129.00 | 2025-03-30 | |
1PlusChem | 1P01AKYQ-10g |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol |
926265-41-0 | 95% | 10g |
$1768.00 | 2024-04-20 | |
A2B Chem LLC | AV72546-1g |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol |
926265-41-0 | 95% | 1g |
$373.00 | 2024-07-18 | |
Enamine | EN300-84182-5g |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol |
926265-41-0 | 95% | 5g |
$929.0 | 2023-09-02 | |
Enamine | EN300-84182-10g |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol |
926265-41-0 | 95% | 10g |
$1380.0 | 2023-09-02 | |
A2B Chem LLC | AV72546-2.5g |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol |
926265-41-0 | 95% | 2.5g |
$698.00 | 2024-07-18 |
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol Related Literature
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
Additional information on 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol
Research Brief on 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol (CAS: 926265-41-0): Recent Advances and Applications
2-amino-1-(5-methylfuran-2-yl)ethan-1-ol (CAS: 926265-41-0) is a chiral amino alcohol derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile building block for drug discovery and development. Recent studies have explored its synthetic utility, pharmacological properties, and applications in asymmetric synthesis. This research brief provides an overview of the latest findings related to this compound, highlighting its role in the design of novel therapeutic agents and its mechanistic insights.
Recent synthetic methodologies have focused on optimizing the enantioselective preparation of 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol, leveraging catalytic asymmetric hydrogenation and biocatalytic approaches. A study published in the Journal of Organic Chemistry (2023) demonstrated the use of a chiral ruthenium catalyst to achieve high enantiomeric excess (>95%) in the synthesis of this compound. The study emphasized the importance of the furan ring in stabilizing transition states during asymmetric transformations, which could have broader implications for the synthesis of related bioactive molecules.
In medicinal chemistry, 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol has been investigated as a key intermediate in the development of CNS-active compounds. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of dopamine D2 receptor modulators, showing promising binding affinity and selectivity profiles. The furan moiety was found to enhance blood-brain barrier permeability, a critical factor for CNS drug candidates. Additionally, molecular docking studies revealed interactions with key residues in the receptor binding pocket, providing a structural basis for further optimization.
The compound's potential in antimicrobial applications has also been explored. Research published in the European Journal of Medicinal Chemistry (2023) described derivatives of 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol exhibiting potent activity against drug-resistant bacterial strains, including MRSA. Mechanistic studies suggested that these derivatives interfere with bacterial cell wall biosynthesis, with the amino alcohol functionality playing a crucial role in target engagement. These findings open new avenues for addressing the growing challenge of antimicrobial resistance.
From a pharmacological perspective, recent in vitro and in vivo studies have shed light on the metabolic stability and toxicity profile of 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol. A 2024 ADMET study indicated favorable pharmacokinetic properties, including moderate plasma protein binding and good oral bioavailability in rodent models. However, researchers noted the need for further investigation into potential cytochrome P450 interactions, which could inform future structural modifications to improve drug-like properties.
Looking ahead, the versatility of 2-amino-1-(5-methylfuran-2-yl)ethan-1-ol continues to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its use in PROTAC (proteolysis targeting chimera) design, where its structural features may facilitate ternary complex formation between target proteins and E3 ubiquitin ligases. Additionally, its potential as a scaffold for covalent inhibitors is being investigated, leveraging the reactivity of the furan ring in targeted drug delivery systems. These developments underscore the compound's growing importance in modern drug discovery paradigms.
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